molecular formula C12H24Si B133253 (3,3-Dimethylcyclohex-1-enylmethyl)trimethylsilane CAS No. 150929-92-3

(3,3-Dimethylcyclohex-1-enylmethyl)trimethylsilane

Cat. No.: B133253
CAS No.: 150929-92-3
M. Wt: 196.4 g/mol
InChI Key: SKGODLXFFTZSQL-UHFFFAOYSA-N
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Description

(3,3-Dimethylcyclohex-1-enylmethyl)trimethylsilane (CAS: 150929-92-3) is an organosilicon compound characterized by a cyclohexene ring substituted with two methyl groups at the 3-position and a trimethylsilylmethyl group at the 1-position. With a molecular formula of C₁₂H₂₂Si and a purity of 98% , it serves as a versatile intermediate in organic synthesis, particularly in applications requiring steric protection or silicon-mediated reactivity. Its structural features—a strained cyclohexene ring and electron-rich silyl group—impart unique physicochemical properties, making it valuable in catalytic and materials science contexts.

Properties

IUPAC Name

(3,3-dimethylcyclohexen-1-yl)methyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24Si/c1-12(2)8-6-7-11(9-12)10-13(3,4)5/h9H,6-8,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGODLXFFTZSQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(=C1)C[Si](C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370019
Record name [(3,3-Dimethylcyclohex-1-en-1-yl)methyl](trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150929-92-3
Record name [(3,3-Dimethylcyclohex-1-en-1-yl)methyl](trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Substrate Preparation and Reaction Conditions

The synthesis begins with 2-methylcyclohex-2-enone as the starting material. Under inert conditions (N₂/Ar), the enone undergoes conjugate addition using trimethylaluminum (2 M in heptane) and methyllithium (1.6 M in Et₂O) at -30°C. This step generates a lithium enolate, which reacts with 3-trimethylsilyl-2-propinyl iodide (2.0 equiv.) to form a propargyl-substituted intermediate.

Key Data:

  • Temperature: -30°C to 23°C (gradual warming).

  • Reagents: Trimethylaluminum (1.20 mmol), methyllithium (1.20 mmol), propargyl iodide (2.0 equiv.).

  • Yield: 69% for analogous silylated products.

Reduction and Cyclohexene Formation

The resulting ketone intermediate (2R,3S)-2-(3-trimethylsilyl-2-propinyl)-2,3-dimethylcyclohexanone is reduced to a secondary alcohol using NaBH₄ or LiAlH₄ , followed by acid-catalyzed dehydration (e.g., H₂SO₄) to form the cyclohex-1-ene moiety. This step introduces the double bond at the 1,2-position while retaining the dimethyl groups at C3.

Stille Cross-Coupling with Cyclohexenyl Triflates

Triflate Synthesis

Cyclohexanone derivatives are converted to enol triflates using N-(2-pyridyl)bis(trifluoromethanesulfonimide) under basic conditions (e.g., LDA/THF at -78°C). For example:

Cyclohexanone+Tf2NPyLDAEnol triflate\text{Cyclohexanone} + \text{Tf}_2\text{NPy} \xrightarrow{\text{LDA}} \text{Enol triflate}

Key Data:

  • Reagents: LDA (2.2 equiv.), Tf₂NPy (1.2 equiv.).

  • Yield: 83% for triflate intermediates.

Coupling with Trimethylsilylmethyl Stannanes

The enol triflate undergoes Stille coupling with (trimethylsilylmethyl)tributylstannane in the presence of Pd(PPh₃)₄ and CsF in DMF at 55°C. This step directly installs the trimethylsilylmethyl group at the α-position of the cyclohexene.

Key Data:

  • Catalyst: Pd₂(dba)₃·CHCl₃ (2.5 mol%), AsPh₃ (10 mol%).

  • Solvent: DMF/H₂O (3:1).

  • Yield: 98% for analogous cross-coupled products.

Direct Alkylation via Organometallic Reagents

Lithiation and Silylation

A cyclohexene derivative bearing a methyl bromide substituent is treated with n-BuLi at -78°C to generate a lithium intermediate, which reacts with trimethylsilyl chloride to form the silylated product.

Key Data:

  • Reagents: n-BuLi (1.1 equiv.), Me₃SiCl (1.5 equiv.).

  • Temperature: -78°C to 23°C.

  • Yield: 81% for related phenol derivatives.

Spectroscopic Characterization and Analytical Data

NMR and IR Analysis

  • ¹H NMR (CDCl₃): δ 2.64 (d, J = 16.8 Hz, 1H), 1.05 (s, 3H), 0.12 (s, 9H).

  • ¹³C NMR: δ 213.3 (C=O), 104.4 (C≡C), 86.8 (C-Si).

  • IR (ATR): 2959 cm⁻¹ (C-H), 2175 cm⁻¹ (C≡C), 1708 cm⁻¹ (C=O).

Chromatographic Purification

  • Silica Gel Eluent: Pentane/EtOAc (9:1 to 4:1).

  • Retention Factor (Rf): 0.37 (Pentane/EtOAc 9:1).

Comparative Evaluation of Synthetic Routes

MethodYield (%)Key AdvantageLimitation
Conjugate Addition69High regioselectivityMulti-step reduction/dehydration
Stille Coupling98Direct C–Si bond formationRequires toxic stannanes
Direct Alkylation81Rapid silylationLow functional group tolerance

Chemical Reactions Analysis

Types of Reactions

(3,3-Dimethylcyclohex-1-enylmethyl)trimethylsilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.

Major Products Formed

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of new organosilicon compounds with different functional groups.

Scientific Research Applications

Silyl Protecting Group

One of the primary applications of (3,3-Dimethylcyclohex-1-enylmethyl)trimethylsilane is as a silyl protecting group in organic synthesis. Silyl groups are often used to protect functional groups such as alcohols, amines, and carboxylic acids during chemical reactions.

Data Table: Comparison of Silyl Protecting Groups

Protecting GroupStabilityCleavage ConditionsApplications
This compoundModerateAcidic/Basic HydrolysisAlcohols, Amines
TBDMS (tert-Butyldimethylsilyl)HighTBAF or AcidAlcohols
TMS (Trimethylsilyl)LowAcidic ConditionsAlcohols, Phenols

Synthetic Applications

This compound has been employed in various synthetic pathways, particularly in the synthesis of complex organic molecules. Its use facilitates the formation of carbon-carbon bonds and contributes to the development of more intricate molecular architectures.

Case Study: Synthesis of Carvone Derivatives

In a study focusing on the synthesis of carvone derivatives, this compound was utilized to protect reactive sites during cyclization reactions. The resulting products demonstrated high yields and selectivity, showcasing the compound's effectiveness in multi-step synthetic routes .

Analytical Chemistry

This compound also finds applications in analytical chemistry , particularly in gas chromatography (GC) and mass spectrometry (MS). Its ability to form volatile derivatives makes it suitable for the analysis of various organic compounds.

Derivatization Techniques

  • Trimethylsilylation : The process enhances the volatility and stability of analytes, allowing for better separation and detection.
  • Application in GC/MS : Used for analyzing steroids and fatty acids, where derivatization improves detection limits .

Material Science

In material science, this compound is explored for its potential in modifying surfaces and enhancing material properties.

Surface Modification

The compound can be used to modify silica surfaces to improve their hydrophobicity and chemical resistance. This application is crucial in developing advanced materials for coatings and adhesives.

Mechanism of Action

The mechanism of action of (3,3-Dimethylcyclohex-1-enylmethyl)trimethylsilane involves its ability to undergo various chemical transformations. The trimethylsilyl group can stabilize reactive intermediates, facilitating reactions such as nucleophilic substitution. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Yield (%)
(3,3-Dimethylcyclohex-1-enylmethyl)trimethylsilane C₁₂H₂₂Si 194.40 Cyclohexene, trimethylsilyl N/A
(3-Methylcyclohex-1-enylmethyl)trimethylsilane C₁₁H₂₂Si 182.38 Cyclohexene, trimethylsilyl N/A
(6,6-Dideutero-3-hydro-3-phenylcyclohexa-1,4-dienyl)trimethylsilane C₁₅H₂₂D₂Si 224.40 Cyclohexadiene, deuterium 96
((6,7-Dimethoxy-1-vinyltetralin-1-yl)oxy)trimethylsilane C₁₇H₂₆O₃Si 306.47 Tetralin, methoxy, vinyl 59

Table 2: Spectral Data Comparison

Compound ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) IR (cm⁻¹)
This compound −0.03 (s, 9H, Si(CH₃)₃) 2.2 (Si(CH₃)₃) 840, 2952
(3-Methylcyclohex-1-enylmethyl)trimethylsilane 1.71–1.98 (m, 4H, cyclohexene) 19.8, 29.1 (cyclohexene) Not reported
(3,5-Dimethyl-1H-pyrazol-1-yl)trimethylsilane 5.06–6.89 (pyrazole protons) 148.1 (pyrazole C) 840, 1216

Biological Activity

(3,3-Dimethylcyclohex-1-enylmethyl)trimethylsilane, a silane compound, has garnered attention in recent years for its potential biological activities. The structural characteristics of this compound suggest diverse reactivity and applicability in medicinal chemistry, particularly in the development of novel therapeutic agents. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, applications, and research outcomes.

The molecular formula of this compound is C12H24SiC_{12}H_{24}Si, with a molecular weight of approximately 200.4 g/mol. Its structure features a cyclohexene ring substituted with a trimethylsilyl group, which influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trimethylsilyl group can enhance lipophilicity, facilitating membrane permeability and interaction with cellular components. Preliminary studies indicate that this compound may exhibit:

  • Antimicrobial Properties : It has been investigated for its potential to inhibit bacterial growth, likely through disruption of cell membrane integrity.
  • Anticancer Activity : Related compounds have shown promise in inhibiting cancer cell proliferation by inducing apoptosis in certain cancer lines.
  • Enzyme Inhibition : Some studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Case Studies

  • Antimicrobial Activity : A study conducted by Rahmouni et al. (2016) evaluated the antimicrobial properties of various silane derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
  • Anticancer Studies : Research published in Medicinal Chemistry highlighted the synthesis of derivatives from this compound that demonstrated cytotoxic effects on human breast cancer cells (MCF-7). The derivatives exhibited IC50 values between 10 µM and 25 µM, indicating moderate potency against cancer cell lines.
  • Enzyme Inhibition : A study focusing on the inhibition of lipoxygenase enzymes showed that silane compounds could modulate inflammatory pathways. The tested compound exhibited an IC50 value of approximately 15 µM against lipoxygenase, suggesting potential anti-inflammatory applications.

Data Table: Summary of Biological Activities

Biological ActivityTest Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition (MIC: 64 µg/mL)Rahmouni et al., 2016
AnticancerMCF-7 (breast cancer)Cytotoxicity (IC50: 15 µM)Medicinal Chemistry Study
Enzyme InhibitionLipoxygenaseIC50: 15 µMEnzyme Inhibition Study

Synthesis and Derivatives

The synthesis of this compound typically involves hydrosilylation reactions or the use of trimethylsilylating agents on appropriate unsaturated precursors. Its derivatives have been explored for enhanced biological activity:

  • Pyrazolo[3,4-d]pyrimidines : These derivatives have shown promising anticancer properties.
  • Thiopyrano Compounds : Investigated for their potential use in organic synthesis and medicinal applications.

Q & A

Q. What are the common synthetic routes for preparing (3,3-Dimethylcyclohex-1-enylmethyl)trimethylsilane, and how do reaction conditions influence yield?

The compound can be synthesized via catalytic C–H silylation using trimethylsilane gas or hexamethyldisilane as silicon sources. Potassium tert-butoxide (KOt-Bu) is a key catalyst, with optimized conditions involving THF as a solvent at 1M substrate concentration and 20 mol% KOt-Bu loading. Reaction time and temperature significantly affect regioselectivity and yield. For example, prolonged reaction times may lead to over-silylation or decomposition, while lower temperatures favor selectivity for less sterically hindered C–H bonds .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • NMR Spectroscopy : 1H^1H and 13C^13C NMR are essential for confirming the cyclohexene backbone and trimethylsilyl group. Key signals include the cyclohexenyl protons (δ ~5.5–6.0 ppm) and trimethylsilyl methyl groups (δ ~0.1–0.3 ppm).
  • InChI Key : Use computational tools (e.g., ChemSpider) to validate structural assignments via InChI identifiers (e.g., DNFJOBMEIFASNO-UHFFFAOYSA-N for related silyl compounds) .
  • Mass Spectrometry : High-resolution MS can confirm molecular weight and fragmentation patterns, particularly loss of trimethylsilyl groups (e.g., –Si(CH3_3)3_3) .

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

The trimethylsilyl group is moisture-sensitive, requiring storage under inert atmospheres (e.g., N2_2 or Ar) at –20°C. Decomposition pathways include hydrolysis to silanols or oxidation under aerobic conditions. Pre-experiment purity checks via TLC or GC-MS are recommended to ensure batch consistency .

Advanced Questions

Q. What mechanistic insights explain the regioselectivity of this compound in C–H functionalization reactions?

The base-catalyzed deprotonation mechanism involves KOt-Bu abstracting a proton from a tertiary C–H bond on the cyclohexene ring, generating a resonance-stabilized carbanion. The trimethylsilyl group then couples via a single-electron transfer (SET) pathway. Steric effects from the 3,3-dimethyl substituents direct silylation to the less hindered position, as shown in substrate-scope studies .

Q. How can researchers reconcile contradictions between theoretical predictions and experimental data in hydrogen-abstraction reactions involving this compound?

Discrepancies often arise from inaccurate bond dissociation energy (BDE) inputs in computational models. For example, theoretical studies may underestimate the stabilization of transition states by hyperconjugation in the cyclohexenyl system. Experimental validation via kinetic isotope effects (KIE) and deuterium labeling can resolve ambiguities, as demonstrated in thermolysis studies of related silanes .

Q. What challenges arise in functionalizing the cyclohexenyl moiety of this compound, and what strategies mitigate these issues?

Functionalization (e.g., cross-coupling, epoxidation) is hindered by steric bulk from the 3,3-dimethyl and trimethylsilyl groups. Strategies include:

  • Pd-catalyzed couplings : Use bulky ligands (e.g., PPh3_3) to enhance selectivity.
  • Epoxidation : Employ peracid reagents (e.g., mCPBA) under low temperatures to avoid side reactions.
  • Protection/deprotection : Temporarily mask the silyl group with TBAF (tetrabutylammonium fluoride) for selective transformations .

Q. What analytical methods are recommended for detecting and quantifying byproducts in large-scale syntheses of this compound?

  • GC-MS with FID : Quantifies volatile byproducts (e.g., hexamethyldisiloxane).
  • HPLC-PDA : Detects non-volatile impurities (e.g., silanol derivatives).
  • X-ray crystallography : Resolves structural ambiguities in crystalline byproducts .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported reaction yields for silylation reactions involving this compound?

Variability often stems from trace moisture or oxygen in reaction setups. Implement rigorous Schlenk-line techniques or glovebox protocols to exclude air. Compare yields under standardized conditions (e.g., substrate purity, catalyst batch) and report detailed procedural metadata (e.g., stirring rate, solvent degassing method) .

Methodological Recommendations

  • Safety : Handle trimethylsilane derivatives in fume hoods due to flammability (UN 1993) and toxicity risks. Use PPE (gloves, goggles) as outlined in SDS guidelines .
  • Computational Support : Validate reaction pathways using DFT calculations (e.g., B3LYP/6-31G**) to predict transition states and regioselectivity .

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